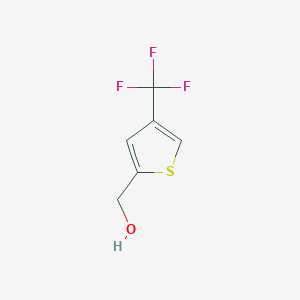

2-Tiofenmetanol, 4-(trifluorometil)-

Descripción general

Descripción

It is a colorless liquid with a molecular formula of C8H7F3OS and a molecular weight of 214.2 g/mol.

Aplicaciones Científicas De Investigación

2-Thiophenemethanol, 4-(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, 4-(trifluoromethyl)- typically involves the reaction of thiophene derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by reduction with a suitable reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Thiophenemethanol, 4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiophenes with different substituents.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 2-Thiophenemethanol, 4-(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Thiophenemethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-(Trifluoromethyl)thiophenol: Similar structure but different functional groups, leading to distinct reactivity and applications.

Uniqueness

2-Thiophenemethanol, 4-(trifluoromethyl)- is unique due to the presence of both the thiophene ring and the trifluoromethyl group. This combination imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Actividad Biológica

Overview

2-Thiophenemethanol, 4-(trifluoromethyl)- is a compound with a molecular formula of and a molecular weight of 214.2 g/mol. Its unique structure, characterized by the presence of a thiophene ring and a trifluoromethyl group, enhances its biological activity, making it an important subject of study in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse scientific literature.

Antimicrobial and Antifungal Properties

Research indicates that 2-Thiophenemethanol, 4-(trifluoromethyl)- exhibits notable antimicrobial and antifungal activities. The presence of the trifluoromethyl group contributes to its lipophilicity, improving its ability to penetrate biological membranes and interact with microbial targets. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .

The mechanism through which 2-Thiophenemethanol, 4-(trifluoromethyl)- exerts its biological effects involves interaction with specific molecular targets within microbial cells. The trifluoromethyl group enhances binding affinity to enzymes involved in cell wall synthesis and metabolic processes, leading to disruption of cellular functions. Additionally, the thiophene ring may participate in π-π stacking interactions with nucleic acids or proteins, further contributing to its biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Thiophenemethanol, 4-(trifluoromethyl)-, it is beneficial to compare it with structurally similar compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene derivatives, including 2-Thiophenemethanol, 4-(trifluoromethyl)-. Results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

- Pharmacological Applications : Another investigation into thiophene-based compounds highlighted their role in drug development. The study found that modifications in the thiophene structure could lead to enhanced efficacy against cancer cell lines by targeting specific kinases involved in cell proliferation .

Future Directions

Ongoing research is focused on optimizing the synthesis of 2-Thiophenemethanol, 4-(trifluoromethyl)- to improve yield and purity for pharmaceutical applications. Additionally, further studies are needed to elucidate its full spectrum of biological activities and potential side effects.

Propiedades

IUPAC Name |

[4-(trifluoromethyl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXOHSFMZQDFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.